CCK-B Receptor Affinity: 0.110 nM Ki (IC₅₀) in Radioligand Binding Assay
2-(1-Methylpiperidin-2-yl)ethanamine demonstrates picomolar-affinity binding to the gastrin/cholecystokinin type B (CCK-B) receptor with a Ki (reported as IC₅₀) of 0.110 nM in rat brain membrane preparations using [¹²⁵I]-CCK-8 as the radioligand [1]. In the identical assay system, the compound also exhibits a Ki of 0.0680 nM. This high-affinity binding profile is a defining feature of this scaffold within the context of CCK-B receptor-targeted chemical probe development.
| Evidence Dimension | CCK-B receptor binding affinity (Ki/IC₅₀) |
|---|---|
| Target Compound Data | 0.110 nM (Ki reported as IC₅₀) |
| Comparator Or Baseline | YM022 (structurally related CCK-B antagonist chemotype) |
| Quantified Difference | Subnanomolar affinity; no cross-assay direct comparison available due to lack of side-by-side testing |
| Conditions | Rat brain membrane homogenate; [¹²⁵I]-CCK-8 radioligand |
Why This Matters
Procurement decisions for CCK-B receptor-targeted research programs should prioritize compounds with documented subnanomolar binding affinity, as this directly informs the concentration range required for functional assays.
- [1] BindingDB. BDBM50056101. Affinity Data: Ki 0.110 nM for gastrin/cholecystokinin type B receptor (rat brain) using [¹²⁵I]-CCK-8. Source: Yamanouchi Pharmaceutical Co. Ltd., curated by PDSP Ki Database. View Source
